Alovudine
Overview
Description
Alovudine, also known as fluorothymidine, is a synthetic nucleoside analog that was initially developed as an antiviral agent. It is a derivative of thymidine, where the 3’-hydroxyl group is replaced by a fluorine atom. This compound was primarily investigated for its potential in treating viral infections, particularly human immunodeficiency virus (HIV) and hepatitis B virus (HBV). its development was discontinued due to toxicity concerns .
Mechanism of Action
Target of Action
Alovudine, also known as 3’-deoxy-3’-fluorothymidine, is a nucleoside reverse transcriptase inhibitor (NRTI) that primarily targets the Reverse transcriptase/RNaseH of the Human immunodeficiency virus 1 (HIV-1) .
Mode of Action
This compound is a thymidine analogue that gets phosphorylated by nucleoside kinases into its active form. It selectively and potently inhibits the mitochondrial DNA polymerase γ (POLG) over nuclear polymerase . This inhibition leads to the depletion of mitochondrial DNA, reduction of mitochondrial encoded proteins, and a decrease in basal oxygen consumption .
Biochemical Pathways
This compound’s action affects the oxidative phosphorylation pathway. By inhibiting POLG, it impairs the replication of mitochondrial DNA, which encodes 13 proteins that are necessary components of the respiratory chain for maintaining oxidative phosphorylation . This results in a decrease in the levels of these proteins, leading to a reduction in basal oxygen consumption .
Pharmacokinetics
It’s known that this compound is administered orally .
Result of Action
The inhibition of POLG by this compound leads to a decrease in cell proliferation and viability . In acute myeloid leukemia (AML) cells, this compound has been shown to promote monocytic differentiation . This effect on AML differentiation is independent of reductions in oxidative phosphorylation or respiratory chain proteins .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, the therapeutic efficacy of certain vaccines can be decreased when used in combination with this compound . .
Biochemical Analysis
Biochemical Properties
Alovudine is a thymidine dideoxynucleoside analog . It is phosphorylated by nucleoside kinases into its active form . This compound selectively and potently inhibits polymerase γ , the sole mitochondrial DNA polymerase . In acute myeloid leukemia (AML) cells, this compound depletes mitochondrial DNA, reduces mitochondrial encoded proteins, and decreases basal oxygen consumption .
Cellular Effects
In AML cells, this compound decreases cell proliferation and viability . It also promotes monocytic differentiation in AML cells . The effects on AML differentiation were found to be independent of reductions in oxidative phosphorylation or respiratory chain proteins .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting polymerase γ . This leads to the depletion of mitochondrial DNA, reduction of mitochondrial encoded proteins, and decrease in basal oxygen consumption .
Temporal Effects in Laboratory Settings
This compound’s effects on AML cells were observed over a period of 6 days of treatment . During this time, this compound decreased mitochondrial DNA by over 95% in AML cells .
Dosage Effects in Animal Models
In animal models, systemic administration of this compound reduced leukemic growth without evidence of toxicity . The dosage used in these studies was 50 mg/kg .
Metabolic Pathways
This compound is involved in the metabolic pathway of mitochondrial DNA replication . It inhibits polymerase γ, which is responsible for the replication of mitochondrial DNA .
Transport and Distribution
It is known that this compound is transported into cells where it inhibits polymerase γ .
Subcellular Localization
Given its role as an inhibitor of mitochondrial DNA polymerase γ, it is likely that this compound localizes to the mitochondria where it exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alovudine involves the fluorination of thymidine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction typically proceeds under mild conditions, with thymidine being treated with DAST in an anhydrous solvent such as dichloromethane. The reaction yields this compound with high selectivity and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Alovudine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its deoxy analogs.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Deoxy analogs of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alovudine has been extensively studied for its antiviral properties. It acts as a reverse transcriptase inhibitor, preventing the replication of viral DNA. This makes it a potential candidate for treating viral infections such as HIV and HBV. Additionally, this compound has shown promise in inhibiting mitochondrial DNA polymerase γ, which has implications in cancer research, particularly in acute myeloid leukemia (AML). Studies have demonstrated that this compound can impair oxidative phosphorylation and promote monocytic differentiation in AML cells .
Comparison with Similar Compounds
Alovudine is structurally similar to other nucleoside analogs such as zidovudine (AZT) and lamivudine. its unique fluorine substitution at the 3’-position distinguishes it from other analogs. This substitution enhances its stability and resistance to enzymatic degradation. Compared to zidovudine and lamivudine, this compound has shown higher potency in inhibiting viral replication but also exhibits higher toxicity, which led to its discontinuation in clinical development .
List of Similar Compounds
- Zidovudine (AZT)
- Lamivudine
- Stavudine
- Abacavir
- Tenofovir
Properties
IUPAC Name |
1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCAQJAQSWSNPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860345 | |
Record name | 1-(2,3-Dideoxy-3-fluoropentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25526-93-6 | |
Record name | 3'-Fluorothymidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140025 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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